(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane
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Overview
Description
“(2S,3S)-1-Chloro-2-hydroxy-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane” is a complex organic compound. It contains several functional groups including a chloro group (-Cl), a hydroxy group (-OH), an amino group (-NH2) protected by a benzyloxycarbonyl group, and a phenylthio group (-Ph-S-). The (2S,3S) notation indicates the stereochemistry of the molecule, meaning it has specific spatial arrangements due to the presence of chiral centers at the 2nd and 3rd carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the stereochemistry at its chiral centers. The benzyloxycarbonyl group is a common protecting group for amines in organic synthesis .Chemical Reactions Analysis
The compound could potentially undergo several types of reactions, including substitution reactions at the chloro group, reactions at the hydroxy group, or reactions involving the protected amino group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like -OH and protected -NH2 could impact its solubility in different solvents .Properties
IUPAC Name |
benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCLVAZUQJPLTE-IAGOWNOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CSC2=CC=CC=C2)[C@@H](CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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